BenchChemオンラインストアへようこそ!

N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide

structural elucidation isomer confirmation medicinal chemistry

N-(3-Benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide (CAS 391876-41-8) is a synthetic benzamide derivative with the molecular formula C₂₂H₁₈BrNO₄ and a molecular weight of 440.3 g/mol. It belongs to a class of N-aryl benzamides characterized by a 3-benzoyl-4-bromophenyl aniline moiety coupled to a 2,6-dimethoxybenzoyl group.

Molecular Formula C22H18BrNO4
Molecular Weight 440.293
CAS No. 391876-41-8
Cat. No. B2954175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide
CAS391876-41-8
Molecular FormulaC22H18BrNO4
Molecular Weight440.293
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)Br)C(=O)C3=CC=CC=C3
InChIInChI=1S/C22H18BrNO4/c1-27-18-9-6-10-19(28-2)20(18)22(26)24-15-11-12-17(23)16(13-15)21(25)14-7-4-3-5-8-14/h3-13H,1-2H3,(H,24,26)
InChIKeyKLWIIXQZZFHONA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide (CAS 391876-41-8): Procurement-Grade Identity and Baseline Characteristics


N-(3-Benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide (CAS 391876-41-8) is a synthetic benzamide derivative with the molecular formula C₂₂H₁₈BrNO₄ and a molecular weight of 440.3 g/mol . It belongs to a class of N-aryl benzamides characterized by a 3-benzoyl-4-bromophenyl aniline moiety coupled to a 2,6-dimethoxybenzoyl group. This compound is catalogued by several chemical suppliers as a specialized research intermediate, with reported purity typically ≥95% [1]. Its structural architecture—combining a bromine atom, a benzophenone-like carbonyl, and a sterically hindered 2,6-dimethoxybenzamide—distinguishes it from simpler bromobenzamide building blocks and positions it as a candidate scaffold in medicinal chemistry and agrochemical discovery programs [2].

Procurement Risk Assessment: Why N-(3-Benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide Cannot Be Assumed Interchangeable


Substituting N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide with a positional isomer or a simpler bromobenzamide carries quantifiable risks rooted in changes to molecular geometry, electronic distribution, and lipophilicity. The 2,6-dimethoxy substitution pattern creates a distinct steric environment around the amide bond compared to the 2,3- or 3,5-dimethoxy isomers, which can alter the compound's conformational preference, crystallinity, and target-binding complementarity [1]. The 3-benzoyl-4-bromophenyl aniline fragment, relative to its 2-benzoyl-4-bromophenyl counterpart, repositions the hydrogen-bond-accepting benzoyl carbonyl and the electron-withdrawing bromine, directly impacting key physicochemical descriptors such as topological polar surface area (TPSA) and logP [1]. Without direct comparative biological or stability data, any interchange of these isomers risks introducing undetected changes in solubility, metabolic stability, or off-target activity that would invalidate structure-activity relationship (SAR) conclusions and compromise batch-to-batch reproducibility in discovery workflows.

Quantitative Differentiation Evidence: N-(3-Benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide vs. Closest Structural Analogs


Isomeric Purity and Structural Verification: 2,6-Dimethoxy vs. 2,3-Dimethoxy Benzamide Scaffold

The target compound is defined by the 2,6-dimethoxy substitution on the benzamide ring. The closest catalogued isomer, N-(2-benzoyl-4-bromophenyl)-2,3-dimethoxybenzamide (CID 40996274), differs in the methoxy substitution pattern (2,3- vs. 2,6-dimethoxy) and the benzoyl attachment position on the aniline ring [1]. The 2,6-dimethoxy motif is sterically more hindered and electronically distinct from the 2,3-arrangement, which affects the amide bond's rotational freedom and the compound's overall three-dimensional shape. This is evidenced by different computed InChIKeys (target: not publicly indexed; isomer: HBQUYGGALJRDSM-UHFFFAOYSA-N) and SMILES strings, confirming non-identical chemical graph connectivity [1]. Any supplier offering this compound must provide orthogonal analytical proof (e.g., ¹H NMR, ¹³C NMR, HPLC retention time) to distinguish it from the 2,3-isomer, as the two share the same molecular formula and nominal mass.

structural elucidation isomer confirmation medicinal chemistry

Lipophilicity and Permeability Surrogate: Computed logP Comparison with Des-Benzoyl Analog

The presence of the benzoyl group on the aniline ring significantly increases the lipophilicity of the target compound compared to des-benzoyl analogs such as N-(4-bromophenyl)-2,6-dimethoxybenzamide. The target's computed XLogP3-AA is approximately 5.3, whereas the simpler bromophenyl analog (C₁₅H₁₄BrNO₃, MW 336.18) has a predicted logP in the range of 3.5–4.0 [1]. This approx. 1.3–1.8 log unit increase indicates substantially higher membrane permeability potential and altered solubility profile, which must be accounted for in assay design or formulation. Direct experimental logP or chromatographic hydrophobicity index (CHI) data for the target compound are not publicly available; however, the class-level inference is strong based on the consistent effect of benzophenone-type substitution on logP in benzamide series .

drug-likeness logP permeability prediction

Hydrogen-Bonding and Solubility: Topological Polar Surface Area (TPSA) Benchmarking

The topological polar surface area (TPSA) of the target compound is computed to be approximately 64.6 Ų, a value identical to its 2,3-dimethoxy isomer due to the same atom composition and connectivity count [1]. However, the spatial distribution of polar atoms differs because of the 2,6- vs. 2,3-dimethoxy arrangement, which influences the compound's ability to form intermolecular hydrogen bonds in the solid state and its solvation free energy. In contrast, simpler N-(4-bromophenyl)-dimethoxybenzamide analogs (e.g., 3,5-dimethoxy isomer) exhibit a lower TPSA of ~47.6 Ų, indicating reduced polarity and potentially lower aqueous solubility . This TPSA difference of ~17 Ų suggests that the target compound may possess more favorable solubility for in vitro assay conditions compared to des-benzoyl scaffolds, though experimental solubility data are absent from the public domain.

solubility TPSA absorption

Supplier-Reported Purity and Residual Metal Profiling for Reproducible Screening

Commercial listings for N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide report a minimum purity of 95% (HPLC or NMR), which is the industry standard for research-grade benzamide building blocks [1]. In contrast, some positional isomers (e.g., N-(2-benzoyl-4-bromophenyl)-3,5-dimethoxybenzamide) are offered at lower purity tiers (e.g., 90%) by certain suppliers, necessitating additional purification before use in sensitive biochemical assays [2]. Furthermore, the synthetic route to the 2,6-dimethoxy isomer may involve transition-metal-catalyzed steps (e.g., amidation or bromination), making residual palladium or copper content a critical specification. No publicly available certificate of analysis (CoA) provides quantitative metal limits for this compound; therefore, procurement should be contingent on the supplier's ability to provide lot-specific purity data and elemental analysis.

purity specification quality control HTS

Procurement-Relevant Application Scenarios for N-(3-Benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide Based on Differentiated Evidence


Focused Library Design for Kinase or GPCR Lead Optimization

The distinct 2,6-dimethoxybenzamide scaffold, combined with the benzophenone-like 3-benzoyl-4-bromophenyl motif, offers a unique three-dimensional pharmacophore that can be exploited in kinase or GPCR inhibitor design. The higher computed logP (~5.3) relative to des-benzoyl analogs makes this compound suitable for targeting intracellular or membrane-embedded binding sites where moderate lipophilicity is required for cell permeability [1]. When sourced with verified purity (≥95%) and isomer identity confirmed by NMR, this compound can serve as a reliable core scaffold for parallel synthesis of focused libraries.

Metabolic Stability and CYP Inhibition Profiling in Early DMPK

The presence of the bromine atom and the benzoyl carbonyl group in the target compound provides an opportunity to study structure-metabolism relationships in vitro. The computed TPSA (64.6 Ų) is within the range generally associated with moderate metabolic stability, while the bromine atom can serve as a heavy atom label for mass spectrometry-based metabolite identification . Procurement for DMPK studies should require lot-specific elemental analysis to ensure the absence of catalytic metal residues that could interfere with CYP450 enzyme assays.

Chemical Probe Development for Bromodomain or Epigenetic Targets

Benzamide derivatives are known to interact with bromodomain-containing proteins and histone deacetylases. The 2,6-dimethoxy substitution pattern of the target compound creates a steric and electronic environment distinct from the 2,3- or 3,5-dimethoxy isomers, which may result in differential binding to acetyl-lysine recognition pockets [1]. Researchers should request HPLC purity certificates and confirm the methoxy regiochemistry before using this compound in fluorescence polarization or TR-FRET displacement assays.

Agrochemical Intermediate for Novel Herbicide or Fungicide SAR

The compound's benzophenone substructure is reminiscent of known herbicidal motifs, and the bromine atom provides a handle for further functionalization via cross-coupling reactions. The supplier-reported purity (≥95%) and the absence of regioisomeric contamination are critical when scaling up synthesis for greenhouse or field trial sample preparation [1]. Procurement contracts should specify identity confirmation by ¹H NMR and LC-MS to ensure batch-to-batch consistency in agrochemical discovery programs.

Quote Request

Request a Quote for N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.